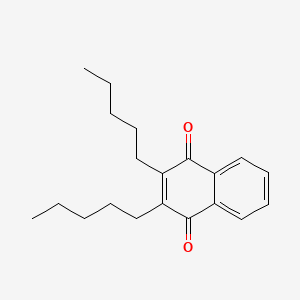![molecular formula C9H15BrO4 B14336414 2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) CAS No. 94977-11-4](/img/structure/B14336414.png)
2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is an organic compound characterized by the presence of oxirane (epoxide) groups and a brominated propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) typically involves the reaction of 3-bromopropane-1,2-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane rings.
Reaction Conditions:
Temperature: Typically carried out at room temperature to 50°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst/Base: Sodium hydroxide or potassium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane rings can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced to remove the bromine atom.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Lewis acids such as boron trifluoride or aluminum chloride for ring-opening reactions.
Major Products
Diols: Formed from ring-opening reactions.
Substituted Epoxides: Resulting from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating polymers and copolymers with specific properties.
Biology and Medicine
In biological and medical research, this compound can be used to modify biomolecules or surfaces to study interactions at the molecular level. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound is utilized in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials. Its ability to form cross-linked networks makes it valuable for creating materials with high mechanical strength and chemical resistance.
Mechanism of Action
The mechanism by which 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) exerts its effects involves the reactivity of its oxirane rings and bromine atom. The oxirane rings can undergo nucleophilic attack, leading to ring-opening and the formation of new bonds. The bromine atom can participate in substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2,3-epoxypropoxy)butane: Similar structure but with a butane backbone instead of bromopropane.
1,2-Bis(2,3-epoxypropoxy)ethane: Contains an ethane backbone and two oxirane groups.
Uniqueness
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is unique due to the presence of the bromine atom, which provides additional reactivity and allows for a wider range of chemical modifications compared to similar compounds without halogen atoms.
This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications, offering unique opportunities for innovation and development.
Properties
CAS No. |
94977-11-4 |
|---|---|
Molecular Formula |
C9H15BrO4 |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-[[1-bromo-3-(oxiran-2-ylmethoxy)propan-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C9H15BrO4/c10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h7-9H,1-6H2 |
InChI Key |
SEYMKFXGUBPSPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC(CBr)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



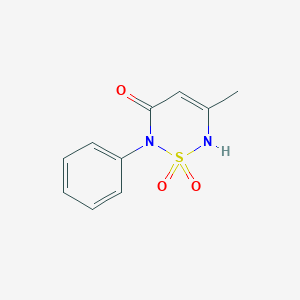
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)
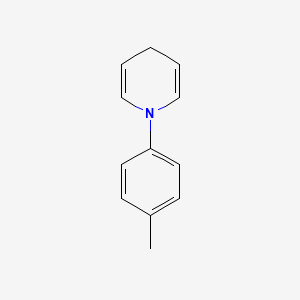

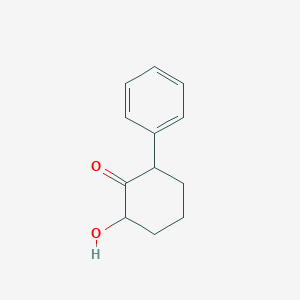
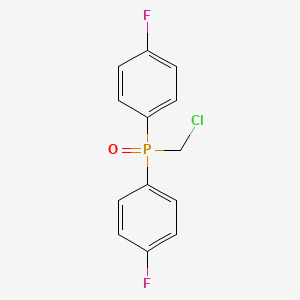
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)
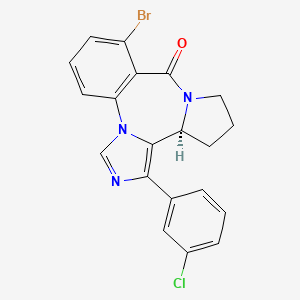

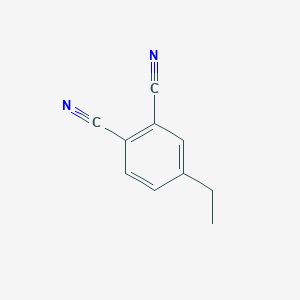

![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
